molecular formula C17H18N2O3S B2698966 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 115955-98-1

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2698966
CAS No.: 115955-98-1
M. Wt: 330.4
InChI Key: NOHDWEBSPJJFPU-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.

    Reduction: Reduced forms of the acetyl or sulfonamide groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its specific combination of the tetrahydroisoquinoline core with an acetyl group and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-14-7-8-16(11-15(14)12-19)18-23(21,22)17-5-3-2-4-6-17/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDWEBSPJJFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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